2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol
Description
2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol is a nitroaromatic compound with a branched ethanolamine substituent. Its molecular formula is C₁₀H₁₃ClN₄O₃, featuring a 4-chloro-2-nitrophenyl core linked to an ethylaminoethanol group. This compound is structurally characterized by:
- A chloro substituent at the para position and a nitro group at the ortho position on the benzene ring.
- A flexible ethylaminoethanol side chain, enabling hydrogen bonding and intermolecular interactions .
It is primarily used in hair dye formulations (e.g., HC Yellow No. 12 derivatives) due to its chromophoric nitro group and polar substituents that enhance solubility in cosmetic matrices . Regulatory listings under the EU Cosmetics Regulation highlight its classification as a hair dye ingredient with specific safety precautions .
Properties
IUPAC Name |
2-[2-(4-chloro-2-nitroanilino)ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3/c11-8-1-2-9(10(7-8)14(16)17)13-4-3-12-5-6-15/h1-2,7,12-13,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNARJRYRLCABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202756 | |
| Record name | 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282104-85-2 | |
| Record name | 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282104-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((2-(4-CHLORO-2-NITROANILINO)ETHYL)AMINO)ETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.
Reduction: The nitro group in 4-chloro-2-nitroaniline is reduced to an amino group, resulting in 4-chloro-2-aminoaniline.
Alkylation: The 4-chloro-2-aminoaniline is then alkylated with ethylene oxide to introduce the ethanolamine moiety, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and elevated temperatures.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
2-((4-Chloro-2-nitrophenyl)amino)ethanol (CAS 59320-13-7)
- Structure: Lacks the ethylamino bridge, directly linking the ethanolamine to the aromatic ring.
- Properties :
- Applications: Direct use in hair dyes (HC Yellow No. 12) with similar regulatory constraints .
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol
- Structure : Substitutes 4-chloro-2-nitrophenyl with a 2,6-dichlorophenyl group and an additional phenyl ring.
- Properties: Exhibits intramolecular N–H···Cl and N–H···O hydrogen bonds, enhancing crystalline stability. Planar ethanol group (r.m.s. deviation: 0.0031 Å) facilitates π–π stacking interactions .
- Synthesis : Derived from diclofenac sodium via NaBH₄ reduction, contrasting with the iodination steps used for the target compound .
1-Propanol, 2-[(4-chloro-2-nitrophenyl)amino]-2-methyl- (CAS 303139-71-1)
- Structure: Replaces the ethylamino bridge with a methyl-propanol group.
- Properties :
Functional Analogues
2-({4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl}amino)ethanol (CAS 104516-93-0)
2-((2-Methoxyethyl)(methyl)amino)ethanol
- Structure : Methoxyethyl and methyl groups replace the aromatic chloro-nitro system.
- Synthesis : Produced via alkylation of 2-methoxy-N-methylethylamine, differing from the nitroaromatic coupling used for the target compound .
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 272.69 | Not reported | Not reported | Chloro, nitro, ethylaminoethyl |
| 2-((4-Chloro-2-nitrophenyl)amino)ethanol | 216.62 | Not reported | Not reported | Chloro, nitro, ethanolamine |
| 1-Propanol, 2-[(4-chloro-2-nitrophenyl)amino]-2-methyl- | 244.67 | 122 | 1.361 | Chloro, nitro, methyl-propanol |
| 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol | 296.17 | Not reported | Not reported | Dichlorophenyl, ethanol |
Biological Activity
2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol, also known as a derivative of nitrophenyl aminoethanol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and antimicrobial actions. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C₈H₁₀ClN₂O₃
- Molecular Weight: 218.63 g/mol
The presence of the 4-chloro-2-nitrophenyl group is significant for its biological interactions.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of 4-chloro-2-nitrophenyl compounds can induce apoptosis in cancer cells such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves cell cycle arrest and apoptosis induction.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 15.5 | Apoptosis induction |
| Compound B | MCF-7 | 12.3 | G0/G1 arrest |
| Compound C | HeLa | 18.7 | G2/M arrest |
The mechanism by which these compounds exert their effects generally involves:
- Inhibition of MDM2-p53 Interactions: While some compounds inhibit these interactions, others may not affect them directly but still induce apoptosis.
- Cell Cycle Arrest: Compounds have been shown to cause G0/G1 and G2/M phase arrest, leading to reduced cell proliferation.
- Induction of Apoptosis: Concentration-dependent increases in sub-G1 populations indicate apoptosis, which can occur in both wild-type and mutant p53 cell lines.
Study on Cytotoxicity
A study published in MDPI evaluated the cytotoxic effects of several nitrophenyl derivatives, including those structurally related to this compound. The study utilized an MTT assay to determine cell viability after treatment with varying concentrations of the compounds.
Findings:
- The compound exhibited significant cytotoxicity against HCT-116 cells with an IC50 value of approximately 15 µM.
- The study highlighted that modifications to the nitrophenyl group could enhance or reduce activity, emphasizing structure-activity relationships (SAR).
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity against various pathogens. Preliminary tests indicated that certain derivatives possess inhibitory effects on gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
